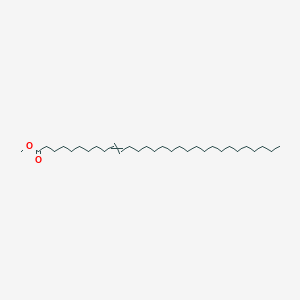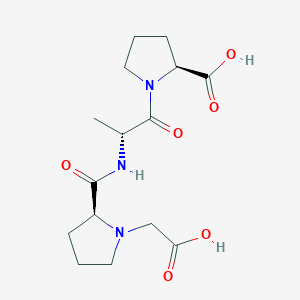
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxymethyl group attached to a proline residue, which is further linked to an alanyl-proline dipeptide. The combination of these amino acids and functional groups imparts specific properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form the desired peptide bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and bioconjugates for various applications.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxymethyl group may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Carboxymethyl)-L-prolyl-L-alanyl-L-proline: Similar structure but different stereochemistry.
1-(Carboxymethyl)-L-prolyl-D-alanyl-D-proline: Similar structure with different stereochemistry at the proline residue.
1-(Carboxymethyl)-L-prolyl-L-alanyl-D-proline: Similar structure with different stereochemistry at the alanyl residue.
Uniqueness
1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carboxymethyl group further distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
87297-41-4 |
|---|---|
Formule moléculaire |
C15H23N3O6 |
Poids moléculaire |
341.36 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-[[(2S)-1-(carboxymethyl)pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H23N3O6/c1-9(14(22)18-7-3-5-11(18)15(23)24)16-13(21)10-4-2-6-17(10)8-12(19)20/h9-11H,2-8H2,1H3,(H,16,21)(H,19,20)(H,23,24)/t9-,10+,11+/m1/s1 |
Clé InChI |
JNAHBOBXWRUPRL-VWYCJHECSA-N |
SMILES isomérique |
C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2CC(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
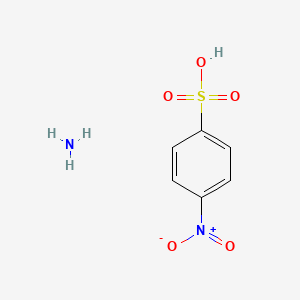
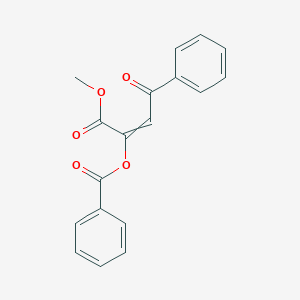


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)


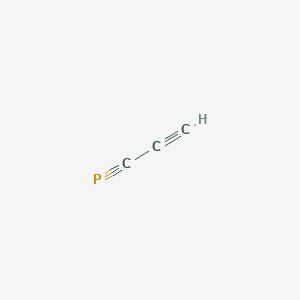
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
